molecular formula C10H8N2O3 B7885820 2-(3-Nitrophenyl)-3-oxobutanenitrile

2-(3-Nitrophenyl)-3-oxobutanenitrile

Cat. No.: B7885820
M. Wt: 204.18 g/mol
InChI Key: FAECDVCFAQCMIH-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-3-oxobutanenitrile: is an organic compound characterized by the presence of a nitrophenyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the butanenitrile backbone through reactions such as alkylation or acylation. Specific reagents and conditions may vary, but common reagents include nitrating agents like nitric acid and sulfuric acid, and alkylating agents like alkyl halides .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Nitrophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Nitrophenyl)-3-oxobutanenitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-3-oxobutanenitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

  • 2-(4-Nitrophenyl)-3-oxobutanenitrile
  • 2-(2-Nitrophenyl)-3-oxobutanenitrile
  • 2-(3-Nitrophenyl)-3-oxopropanenitrile

Comparison:

Properties

IUPAC Name

2-(3-nitrophenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7(13)10(6-11)8-3-2-4-9(5-8)12(14)15/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAECDVCFAQCMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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